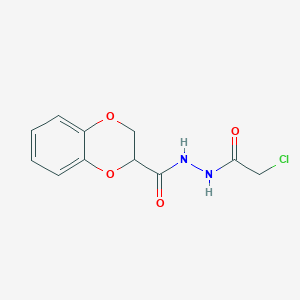

1-(3-(dimethylamino)propyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

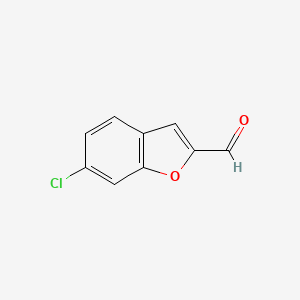

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines have been studied for their potential biological activities . The compound also contains a thione group (-C=S), which is a sulfur analog of a ketone. The presence of a dimethylamino group and a methoxyphenyl group suggests that this compound could have interesting chemical properties.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Transformations

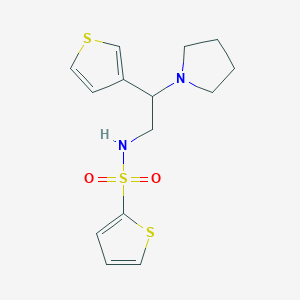

Research has shown various methods for synthesizing tetrahydroquinazoline derivatives, highlighting their chemical versatility and potential for producing structurally diverse molecules. For instance, Cherbuliez et al. (1967) described the formation of tetrahydroquinazolin-4-ones through the reaction of diamines with o-methoxycarbonylphenyl isothiocyanate, with further modifications leading to ammonio derivatives upon quaternization with methyl iodide (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967). Similarly, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a library of compounds, demonstrating the compound's role in facilitating the synthesis of a wide range of heterocyclic structures (Roman, 2013).

Potential Biological Activities

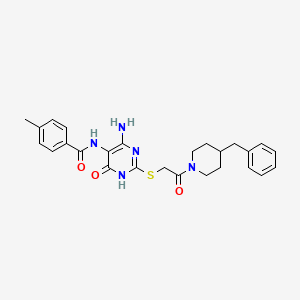

The research into similar compounds has also explored their potential biological activities. Kubicová et al. (2003) synthesized quinazoline-4-thiones and tested them for antimycobacterial, photosynthesis-inhibiting, and antialgal activities, discovering compounds with significant activity, especially against Mycobacterium avium and M. kansasii (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003). Al-Abdullah et al. (2014) reported the synthesis of S-substituted and N-substituted 1,2,4-triazole-3-thiols with demonstrated antimicrobial and anti-inflammatory activities, illustrating the potential of such derivatives in developing new therapeutic agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-22(2)12-7-13-23-18-11-5-4-10-17(18)20(25)21-19(23)15-8-6-9-16(14-15)24-3/h6,8-9,14H,4-5,7,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMYPCOOAMJYTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2747317.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)

![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)

![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)